

Spectroscopic and Structural Analysis of 20-Dehydroeupatoriopicrin Semiactal: A Technical Overview

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Compound of Interest

Compound Name: 20-Dehydroeupatoriopicrin
semiactal

Cat. No.: B15595255

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For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Dehydroeupatoriopicrin semiactal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from *Eupatorium cannabinum*, this compound has garnered interest within the scientific community. This document aims to provide a comprehensive guide to the spectroscopic data and structural elucidation of **20-Dehydroeupatoriopicrin semiactal**, drawing from available scientific literature. However, it is important to note that detailed, publicly accessible spectroscopic data and experimental protocols for this specific compound are scarce. The primary reference for its isolation and characterization, a 1985 publication in *Planta Medica* by G. Rücker et al., is not widely available in digital formats, limiting the direct extraction of raw data. This guide, therefore, synthesizes the available information and provides a foundational understanding of the compound's characteristics.

Molecular Profile

Property	Value
Compound Name	20-Dehydroeupatoriopicrin semiacetal
CAS Number	94234-24-9
Molecular Formula	C ₂₀ H ₂₄ O ₆
Molecular Weight	360.4 g/mol
Class	Sesquiterpene Lactone
Source	Eupatorium cannabinum

Spectroscopic Data Summary

Detailed quantitative spectroscopic data for **20-Dehydroeupatoriopicrin semiacetal** is not readily available in the public domain. The tables below are structured to present the anticipated data based on the compound's structure and typical values for similar sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400	O-H (hydroxyl)
~1760	C=O (γ-lactone)
~1720	C=O (ester)
~1650	C=C (alkene)

Mass Spectrometry (MS) Data (Predicted)

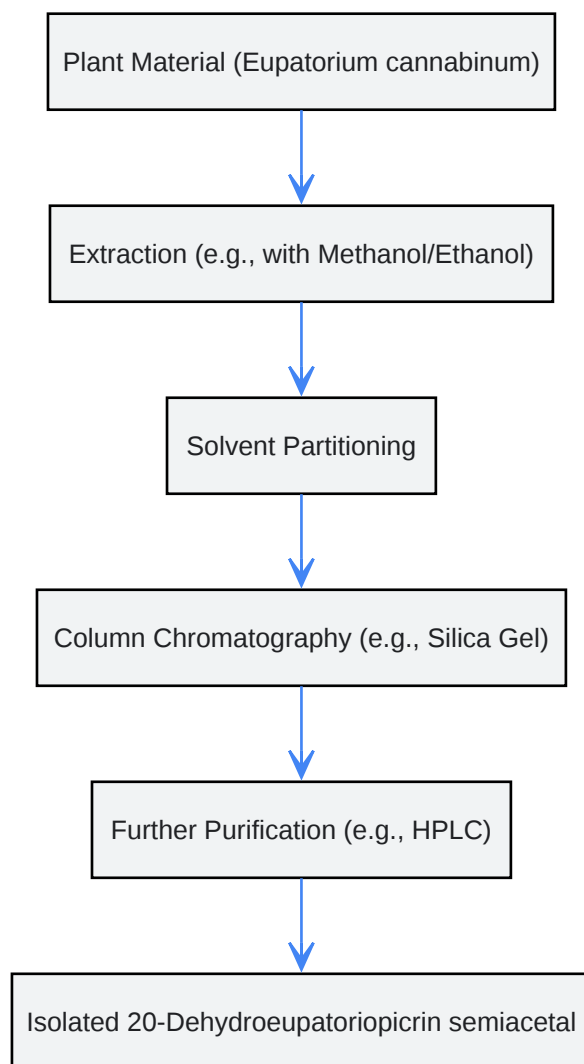
m/z	Ion Type
360.1573	[M] ⁺ (Calculated for C ₂₀ H ₂₄ O ₆)
Other fragments not available	

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **20-Dehydroeupatoriopicrin semiacetal** are presumed to be described in the original 1985 publication by Rücker et al. While the specific details are not accessible, a general workflow for such a process can be outlined.

General Isolation and Purification Workflow

The isolation of sesquiterpene lactones from plant material typically involves a multi-step process.

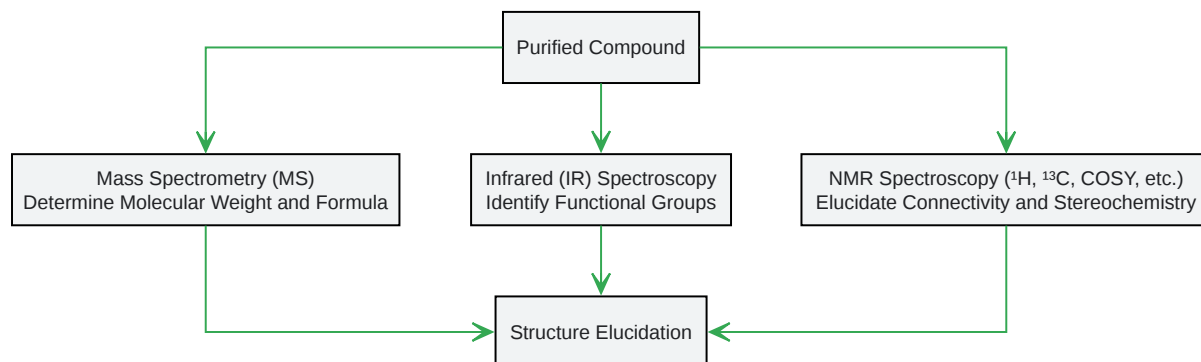


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Caption: Generalized workflow for the isolation and purification of sesquiterpene lactones.

Spectroscopic Analysis Workflow

Once isolated, the compound would undergo a series of spectroscopic analyses to determine its structure.

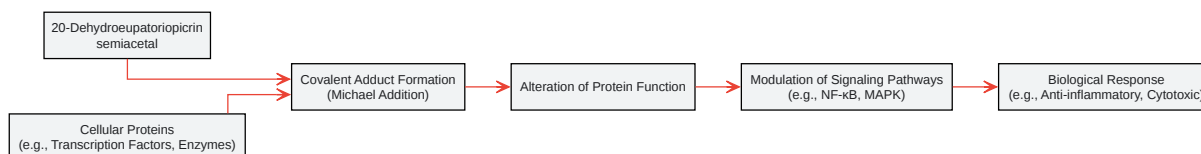


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Caption: Standard workflow for the spectroscopic analysis and structure elucidation of a natural product.

Signaling Pathways and Biological Activity

20-Dehydroeupatoriopicrin semiacetal, as a sesquiterpene lactone, is predicted to exhibit biological activities common to this class of compounds. These activities are often attributed to the presence of an α,β -unsaturated carbonyl group which can react with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This can lead to the modulation of various signaling pathways. While specific pathways modulated by this particular semiacetal are not detailed in readily available literature, a hypothetical mechanism of action can be proposed.



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Caption: Postulated mechanism of action for sesquiterpene lactones.

Conclusion

This technical guide provides a summary of the known information regarding **20-Dehydroeupatoriopicrin semiacetal**. While the lack of accessible primary data limits a detailed quantitative analysis, the provided structural information and generalized experimental workflows offer a valuable resource for researchers. Further investigation into the biological activities and potential therapeutic applications of this compound is warranted and would be greatly facilitated by the public availability of its complete spectroscopic data. Professionals in drug development may find the compound's class and predicted reactivity to be of interest for further screening and lead compound development.

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